molecular formula C10H16N4O6 B038500 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid CAS No. 113737-67-0

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid

Cat. No. B038500
M. Wt: 288.26 g/mol
InChI Key: ZJOXNGKKGAAFJU-UNTFVMJOSA-N
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Description

N-L-Alanyl-3-(((3-(aminocarbonyl)oxiranyl)carbonyl)amino)-L-alanine is a natural product found in Micromonospora with data available.

Scientific Research Applications

Computational Peptidology and Chemical Reactivity

One area of research involving similar compounds is computational peptidology. For instance, a study investigated a group of antifungal tripeptides, including compounds with structural similarities to (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid. The research focused on the calculation of molecular properties and structures using conceptual density functional theory. This approach helps in understanding the chemical reactivity of peptides, predicting pKa values, and assessing bioactivity scores, which are crucial for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Another relevant study developed an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones. This method involves a one-pot reaction that can use L-Alanine, a structurally related amino acid, to produce chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid. This synthesis process is significant for the creation of novel compounds with potential applications in pharmaceuticals (Trifunović et al., 2010).

Synthesis and Evaluation of Novel Compounds

Research also includes the synthesis and evaluation of novel compounds for their antioxidant and anti-inflammatory activities. For example, a study synthesized a series of new compounds structurally related to (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid. These compounds were evaluated for their in vitro antioxidant action, showing significant efficacy. Such studies are crucial in the development of new therapeutic agents (Subudhi & Sahoo, 2011).

Biocatalysis of β-Amino Acids

In the field of biocatalysis, researchers have used related amino acids for the production of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium Y1-6 for the stereoselective hydrolysis of compounds containing 3-amino-3-phenyl-propanoate ester. This process is vital for the preparation of enantiopure compounds, which are important in drug research (Li et al., 2013).

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O6/c1-3(11)8(16)14-4(10(18)19)2-13-9(17)6-5(20-6)7(12)15/h3-6H,2,11H2,1H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t3-,4-,5?,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCAFCAHKABCMV-LRUBVUKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CNC(=O)C1C(O1)C(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CNC(=O)C1C(O1)C(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Reactant of Route 2
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(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid

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